Ethyl 5-methylbenzofuran-2-carboxylate
Overview
Description
Ethyl 5-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C12H12O3 . It is used in various scientific research applications due to its unique structure.
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, often involves the reaction of salicylaldehydes with haloacetates followed by cyclization of formylphenoxyacetic acid derivatives intermediates . A specific example of synthesis involves nitrating salicylaldehyde to produce 2-hydroxy-5-nitrobenzaldehyde. This compound is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to yield ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H12O3/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
. This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.17 g/mol . It is a liquid at room temperature and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-methylbenzofuran-2-carboxylate has been utilized in the synthesis of novel derivatives with potential applications in various fields. For instance, Jiang et al. (2012) synthesized a series of derivatives from this compound, focusing on their optical properties, which could have implications in material science and photonic applications (Jiang et al., 2012).
Reaction Mechanisms
The compound has been a subject in studies exploring different reaction mechanisms. Shekarchi et al. (2003) examined its role in reactions leading to various heterocyclic compounds, contributing to the broader understanding of organic synthesis processes (Shekarchi et al., 2003).
Antimicrobial Activity
Research on this compound derivatives has also extended to antimicrobial studies. Desai et al. (2019) investigated the antimicrobial properties of its derivatives, providing insights into potential applications in the development of new antimicrobial agents (Desai et al., 2019).
Optical and Material Properties
The compound's derivatives have been analyzed for their optical properties, which could be relevant for photonic and material science applications. For example, Elkanzi et al. (2020) focused on the design and optical characterization of this compound derivatives for photodiode applications, indicating its potential in electronic device fabrication (Elkanzi et al., 2020).
Molecular Modelling and Inhibition Studies
The compound has also been a focus in molecular modeling studies, particularly in the context of enzyme inhibition, which could have implications in drug development and neurodegenerative disease research. Soriano et al. (2010) reported on the synthesis and acetylcholinesterase inhibition of a derivative, providing a new lead for Alzheimer's disease treatment (Soriano et al., 2010).
Mechanism of Action
Target of Action
Ethyl 5-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets due to their versatile and unique physicochemical properties . They form the core structure of various biologically active natural medicines and synthetic chemical raw materials .
Biochemical Pathways
Benzofuran derivatives are known to influence a broad range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known for their diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The biological activities of benzofuran derivatives are known to be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methylbenzofuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic substitution reactions at the benzylic position, which is stabilized by resonance . This interaction is crucial for its biochemical activity, as it allows the compound to participate in various metabolic pathways and influence cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of metabolic pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . Understanding the compound’s role in metabolic pathways is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Properties
IUPAC Name |
ethyl 5-methyl-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERUTNQXHJZCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523023 | |
Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-88-1 | |
Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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